molecular formula C7H10F3NO2 B13225684 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid

Katalognummer: B13225684
Molekulargewicht: 197.15 g/mol
InChI-Schlüssel: NPUAUFIMSZCNPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid is a synthetic organic compound characterized by the presence of an amino group and a trifluoromethyl-substituted cyclobutyl ring attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amino Group Addition: The amino group is introduced through amination reactions, often using ammonia or amines as reagents.

    Acetic Acid Moiety Attachment: The final step involves the attachment of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s overall biological activity and effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
  • 2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid
  • 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid

Uniqueness: 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. The trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds with different ring sizes.

Eigenschaften

Molekularformel

C7H10F3NO2

Molekulargewicht

197.15 g/mol

IUPAC-Name

2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(2-1-3-6)4(11)5(12)13/h4H,1-3,11H2,(H,12,13)

InChI-Schlüssel

NPUAUFIMSZCNPV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C(C(=O)O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.